Phenoxyacetyl azide
CAS No.: 62283-07-2
Cat. No.: VC20627883
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62283-07-2 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 2-phenoxyacetyl azide |
| Standard InChI | InChI=1S/C8H7N3O2/c9-11-10-8(12)6-13-7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | YZGRPTLILXTDNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)N=[N+]=[N-] |
Introduction
Structural and Physicochemical Properties
Phenoxyacetyl azide features a hybrid structure combining a phenoxy group, an acetyl spacer, and a terminal azide. The phenoxy moiety contributes aromatic stability, while the acetyl group modulates electron density at the azide terminus. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular formula | C₈H₇N₃O₂ |
| Molecular weight | 177.16 g/mol |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in dichloromethane |
| Stability | Thermally sensitive; decomposes above 120°C |
| Reactivity | Participates in Staudinger, Huisgen cycloaddition, and Curtius rearrangement reactions |
The azide group’s linear geometry (N-N-N angle ≈ 116°) and high electron-withdrawing capacity facilitate nucleophilic and dipolar reactions . Infrared spectroscopy typically shows a strong absorption band near 2100 cm⁻¹, characteristic of the -N₃ stretch.
Synthetic Routes to Phenoxyacetyl Azide
Acyl Chloride Azidation
The most common synthesis involves treating phenoxyacetyl chloride with sodium azide (NaN₃) in aqueous or polar aprotic media:
This reaction proceeds via nucleophilic substitution, with yields optimized by controlling temperature (0–5°C) and stoichiometry .
Hydrazine Oxidation
An alternative route employs oxidation of phenoxyacetyl hydrazine using nitrous acid (HNO₂):
This method, adapted from phenyl azide synthesis , requires careful pH control to avoid overoxidation.
Reactivity and Chemical Transformations
Huisgen Cycloaddition
Phenoxyacetyl azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles:
This "click" reaction is highly regioselective, favoring 1,4-disubstituted triazoles. Applications include polymer crosslinking and bioconjugation .
Curtius Rearrangement
Thermolysis (100–120°C) induces decomposition to phenoxy isocyanate via nitrogen loss:
The isocyanate intermediate is valuable in polyurethane synthesis and carbamate formation.
Staudinger Reaction
Reaction with triphenylphosphine (PPh₃) yields iminophosphoranes:
These adducts serve as precursors to amines upon hydrolysis.
Applications in Materials and Medicinal Chemistry
Polymer Modification
Phenoxyacetyl azide’s photoactivity enables UV-induced crosslinking in epoxy resins and acrylate polymers. Upon irradiation, the azide decomposes to nitrenes, forming covalent networks that enhance mechanical strength .
Bioconjugation
The CuAAC reaction facilitates site-specific protein labeling. For instance, phenoxyacetyl azide-modified oligonucleotides crosslink with O⁶-alkylguanine DNA alkyltransferase (AGT) via CuAAC, enabling DNA-protein conjugate synthesis .
Pharmaceutical Intermediates
Phenoxyacetyl azide derivatives are investigated as prodrugs. Hydrolysis in vivo releases phenoxyacetic acid, a nonsteroidal anti-inflammatory agent, though clinical studies remain preliminary.
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